5,7-dichloro-8-quinolinyl 4-iodobenzenesulfonate
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Description
5,7-dichloro-8-quinolinyl 4-iodobenzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a tool in biochemical and physiological studies. It is a heterocyclic compound that contains both chlorine and iodine atoms, and it is commonly referred to as DCQI.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 5,7-dichloro-8-hydroxyquinoline (also known as chloroxine), have been used as antimicrobial agents
Mode of Action
Based on the properties of similar compounds, it could potentially interact with bacterial cells, leading to their destruction . The specific interactions and changes caused by this compound remain to be elucidated.
Result of Action
Based on the properties of similar compounds, it could potentially have antimicrobial effects .
properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-iodobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2INO3S/c16-12-8-13(17)15(14-11(12)2-1-7-19-14)22-23(20,21)10-5-3-9(18)4-6-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIKCEYWLGHZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC=C(C=C3)I)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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